Home > Products > Screening Compounds P125917 > E3 Ligand-Linker Conjugate 6
E3 Ligand-Linker Conjugate 6 - 2022182-57-4

E3 Ligand-Linker Conjugate 6

Catalog Number: EVT-3251053
CAS Number: 2022182-57-4
Molecular Formula: C18H20N4O6
Molecular Weight: 388.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Note: This assumes "E3 Ligand-Linker Conjugate 6" refers to PROTAC(H-PGDS)-7 (6) specifically described in the paper concerning Hematopoietic Prostaglandin D Synthase degraders. [] If this is not the target compound, please clarify and provide additional structural details.

TFC-007

Compound Description: TFC-007 is a potent and selective inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS). It was used as a comparator in the study focusing on PROTAC-mediated degradation of H-PGDS. [] Results showed that in a mouse model of Duchenne muscular dystrophy, PROTAC(H-PGDS)-7 (6) displayed superior inhibition of inflammatory cytokines compared to TFC-007. []

Oleic Acid

Compound Description: Oleic Acid is a fatty acid known to bind to the dimeric form of Ferritin. This interaction was exploited in the development of a ferritin-targeting PROTAC molecule, DeFer-2. []

VH032

Compound Description: VH032 is a ligand known to bind to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is frequently employed as the E3 recruiting moiety in PROTAC development. []

Relevance: VH032 was used in a study to generate a series of PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins by linking it to either JQ1 or I-BET726 BET inhibitors. [] This highlights the modular nature of PROTAC design, where different target warheads can be attached to the same E3 ligand (in this case VH032). It is possible that E3 Ligand-Linker Conjugate 6 also utilizes VH032 or a similar VHL-targeting ligand as part of its structure.

Pomalidomide

Compound Description: Pomalidomide is a small molecule that binds to the E3 ubiquitin ligase Cereblon (CRBN). This property makes it a valuable component for the development of PROTACs. []

Relevance: Pomalidomide was used as the E3 ligase ligand in the creation of BET protein degraders, similar to VH032. [] Additionally, it was successfully incorporated into a PROTAC designed to degrade p300/CBP, leading to enhanced degradation compared to longer linker lengths. [] Given its versatility, it is plausible that E3 Ligand-Linker Conjugate 6 could include pomalidomide or a structurally analogous CRBN-targeting moiety.

General Notes on Linkers:

  • PEG Linkers: Polyethylene glycol (PEG) based linkers of varying lengths are VERY common in PROTAC design. [, ] Their impact on degradation and target selectivity is often significant and requires optimization.
  • Linker Length: The number of atoms in the linker (regardless of composition) heavily influences PROTAC activity. Papers cite examples where linkers > 10 atoms are beneficial, while others, like the BET degraders, show strong length dependency. [, ]
  • Cleavable Linkers: Some PROTACs incorporate linkers that can be cleaved within the cell, allowing for controlled release of the payload. [, , ]
Overview

E3 Ligase Ligand-Linker Conjugate 6 is a synthetic compound that plays a crucial role in the development of Proteolysis Targeting Chimeric Molecules (PROTACs). PROTACs are innovative therapeutic agents designed to selectively target and degrade specific proteins within cells by harnessing the ubiquitin-proteasome system. This conjugate consists of two primary components: a ligand that binds to an E3 ubiquitin ligase and a linker that connects it to a protein of interest, facilitating targeted degradation .

The growing interest in E3 Ligase Ligand-Linker Conjugate 6 stems from its potential applications in treating various diseases, particularly cancer and neurodegenerative disorders, by modulating protein levels in a highly selective manner .

Synthesis Analysis

Methods

The synthesis of E3 Ligase Ligand-Linker Conjugate 6 typically involves several key steps that allow for precise control over its structure and functionality. Common methods include:

  • Conjugation Techniques: Utilizing chemical reactions to attach the E3 ligase ligand to the linker, often through amide or ester bonds.
  • Modular Assembly: The compound can be constructed using a modular approach, where different linkers and ligands can be combined to optimize performance.
  • High-Yield Strategies: Employing methods such as trans-thioesterification and other coupling reactions to achieve high yields in synthesizing the final product .

Technical Details

Molecular Structure Analysis

Structure

E3 Ligase Ligand-Linker Conjugate 6 features a unique molecular architecture comprising:

  • E3 Ligase Binding Moiety: This component is specifically designed to interact with E3 ubiquitin ligases.
  • Linker: A flexible or rigid segment that connects the E3 ligand to the target protein, which can vary in length and composition depending on desired properties.

Data

The structural characteristics include molecular weight, solubility profiles, and binding affinities, which are essential for assessing its efficacy as a PROTAC building block. Detailed structural data can be obtained through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving E3 Ligase Ligand-Linker Conjugate 6 is the ubiquitination of target proteins. This process typically involves:

  1. Formation of Ternary Complex: The E3 ligase binds both the conjugate and the target protein.
  2. Ubiquitin Transfer: The E3 ligase catalyzes the transfer of ubiquitin to lysine residues on the target protein.
  3. Polyubiquitination: Subsequent addition of ubiquitin molecules signals for proteasomal degradation.

These reactions are crucial for understanding how this compound facilitates targeted protein degradation .

Technical Details

The efficiency of these reactions can be influenced by various factors, including the affinity of the E3 ligase for its substrate and the nature of the linker used in the conjugate .

Mechanism of Action

Process

E3 Ligase Ligand-Linker Conjugate 6 operates through a mechanism that leverages cellular proteolytic pathways. Upon administration:

  1. Binding: The conjugate binds to both an E3 ligase and a specific target protein.
  2. Recruitment: This interaction forms a ternary complex that brings the target protein into proximity with the E3 ligase.
  3. Ubiquitination: The E3 ligase facilitates ubiquitination of the target protein, marking it for degradation by the proteasome.

This mechanism allows for selective degradation of unwanted proteins, making it a powerful tool in therapeutic applications .

Data

Quantitative analyses often involve measuring degradation rates and binding affinities using assays such as time-resolved fluorescence resonance energy transfer or similar techniques .

Physical and Chemical Properties Analysis

Physical Properties

E3 Ligase Ligand-Linker Conjugate 6 exhibits several important physical properties:

  • Solubility: Varies based on linker composition; some linkers enhance solubility in aqueous environments.
  • Stability: Stability under physiological conditions is critical for its effectiveness as a therapeutic agent.

Chemical Properties

Key chemical properties include:

  • Reactivity: The ability to form stable complexes with E3 ligases and target proteins.
  • Selectivity: Preference for specific E3 ligases or target proteins based on structural characteristics.

Analyses often involve spectroscopic methods and stability assessments under varying conditions .

Applications

E3 Ligase Ligand-Linker Conjugate 6 has several promising applications in scientific research and therapeutic development:

  • Cancer Therapy: Targeted degradation of oncogenic proteins offers a novel approach to cancer treatment.
  • Neurodegenerative Disorders: Modulating levels of misfolded or aggregated proteins may provide therapeutic benefits.
  • Drug Discovery: As a building block for PROTACs, it aids in developing new drugs that can selectively degrade pathogenic proteins.

The versatility of this compound highlights its potential as an innovative therapeutic agent across various biological contexts .

Properties

CAS Number

2022182-57-4

Product Name

E3 Ligand-Linker Conjugate 6

IUPAC Name

N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

Molecular Formula

C18H20N4O6

Molecular Weight

388.4

InChI

InChI=1S/C18H20N4O6/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25/h1,3-4,11H,2,5-9,19H2,(H,20,24)(H,21,23,25)

InChI Key

RPNDRMMTYGQIFT-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.